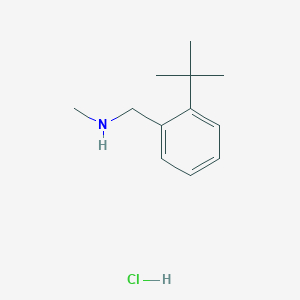

![molecular formula C9H7ClN2O2 B2507108 7-氯咪唑并[1,5-a]吡啶-5-甲酸甲酯 CAS No. 1427448-43-8](/img/structure/B2507108.png)

7-氯咪唑并[1,5-a]吡啶-5-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

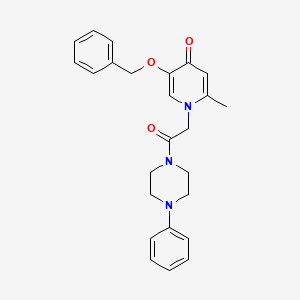

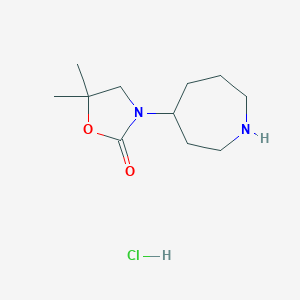

Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings that contain at least two different elements as members of their rings. In this case, the compound features an imidazo[1,5-a]pyridine core, which is a fused heterocyclic structure consisting of an imidazole ring fused to a pyridine ring. The compound also contains a chloro substituent and a carboxylate ester functional group.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids were synthesized by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis of the resulting ethyl carboxylates . Although this synthesis does not directly pertain to the target compound, it provides insight into the synthetic strategies that could be employed for the synthesis of similar heterocyclic carboxylates.

Molecular Structure Analysis

The molecular structure of methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate would be expected to exhibit the typical features of imidazo[1,5-a]pyridine derivatives, including planarity due to the conjugated system of the fused rings and the potential for hydrogen bonding due to the nitrogen atoms present in the imidazole and pyridine rings. The presence of the chloro substituent and the methyl ester group would influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the provided data does not include specific reactions for methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate, the literature on related compounds suggests that these heterocycles can participate in various chemical reactions. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide . This indicates that the pyridine moiety can be functionalized through cycloaddition reactions, which could be applicable to the synthesis of derivatives of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate would likely include moderate solubility in organic solvents due to the ester group, and lower solubility in water. The chloro substituent would make the compound susceptible to nucleophilic substitution reactions. The compound's melting point, boiling point, and stability would be influenced by the nature of the heterocyclic core and the substituents attached to it. The compound's reactivity in biological systems could be assessed by its potential antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, as seen in related compounds .

科学研究应用

光学性质和合成

该化合物已被用于合成新型衍生物以研究光学性质。例如,由 3-丁基-1-氯咪唑并[1,5-a]吡啶-7-甲酸和 3-芳基-1H-吡唑-5-甲酸乙酯合成了一系列新型衍生物。对这些化合物进行了表征并研究了它们的荧光光谱特性,揭示了与吡唑和苯部分上的取代基团有关的吸收和发射特性 (Yan-qing Ge 等,2014)。

区域选择性合成

7-氯咪唑并[1,5-a]吡啶-5-甲酸甲酯在各种取代衍生物的区域选择性合成中至关重要。一项研究探索了 7-取代吡唑并[1,5-a]嘧啶-3-甲酰胺的合成,重点研究了羧基可调节的 N-烷基化的区域选择性,这对于特定衍生物的目标合成至关重要 (Miha Drev 等,2014)。

分子转子研究

该化合物的衍生物因其作为荧光分子转子 (FMR) 的特性而受到研究。合成了一系列 FMR 以研究它们的粘度传感特性,有助于理解分子内的电荷转移及其在传感和成像技术中的潜在应用 (S. D. Jadhav 和 N. Sekar,2017)。

配位聚合物和光致发光性质

研究已将该化合物用于合成在材料科学中具有潜在应用的配位聚合物。例如,合成了一种新配体并用于构建具有不同维度结构的配位聚合物。探索了这些结构的光致发光和磁性,揭示了该化合物在开发先进材料中的作用 (魏江和郭鹏勇,2019)。

安全和危害

未来方向

Imidazo[1,5-a]pyridine and its derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviours, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field . Therefore, “Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate” and similar compounds may have promising future applications in these areas.

属性

IUPAC Name |

methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-3-6(10)2-7-4-11-5-12(7)8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVBYCSLGUSGKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=CN=CN12)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

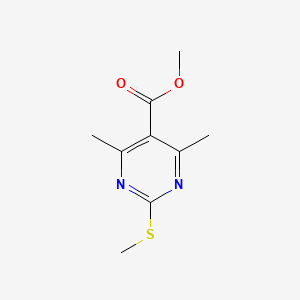

![2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide](/img/structure/B2507031.png)

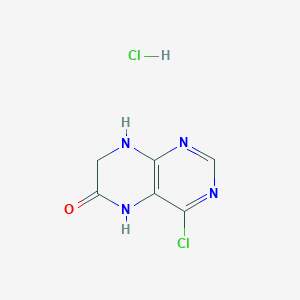

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2507040.png)

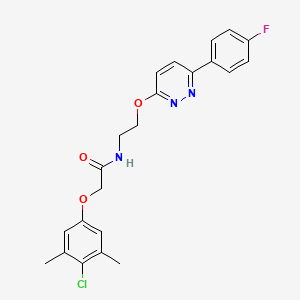

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2507041.png)

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2507042.png)

![N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide](/img/structure/B2507044.png)